2-(methylthio)-1H-pyrrole
Overview
Description
2-(Methylthio)-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methylthio group at the second position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes
Mode of Action
The exact mode of action of 2-(methylthio)-1H-pyrrole is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the biological context and the specific targets involved .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential . Future research should aim to outline these properties for this compound.
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-1H-pyrrole typically involves the reaction of pyrrole with methylthiolating agents. One common method is the reaction of pyrrole with methylthiol chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methylthiol chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of cost-effective and readily available starting materials is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
2-(Methylthio)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)aniline: Features a similar methylthio group but attached to an aniline ring.
2-(Methylthio)benzothiazole: Contains a benzothiazole ring with a methylthio substitution.
2-(Methylthio)benzoxazole: Similar structure with a benzoxazole ring
Uniqueness
2-(Methylthio)-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of novel materials and biologically active molecules .
Properties
IUPAC Name |
2-methylsulfanyl-1H-pyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-7-5-3-2-4-6-5/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNDTMYJCNBLAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451553 | |
Record name | 2-methylthiopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-61-0 | |
Record name | 2-methylthiopyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are 2-methylsulfanyl-1H-pyrrole derivatives synthesized?
A1: One synthetic route involves the reaction of specific imidazole derivatives with dimethyl acetylenedicarboxylate (DMAD) []. This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, ultimately yielding 2-methylsulfanyl-1H-pyrrole-3,4-dicarboxylate derivatives and benzonitriles. It's important to note that the success of this synthesis depends heavily on the substituents present on the imidazole ring [].
Q2: What is the significance of studying the mass spectra of these compounds?
A2: Mass spectrometry provides valuable insights into the structure and fragmentation patterns of molecules. By analyzing the mass spectra of various 2-methylsulfanyl-1H-pyrrole derivatives, researchers can gain a deeper understanding of their structural characteristics and potential reactivity [, ]. This information can be crucial for designing further synthetic strategies or exploring potential applications.
Q3: Are there any specific structural requirements on the imidazole starting material for successful synthesis of the pyrrole derivatives?
A3: Yes, the research indicates that only a limited number of di- and tri-substituted imidazole derivatives are suitable starting materials []. Successful synthesis was observed with imidazoles bearing an amino or alkylidene- or arylmethylene-amino group at the 1-position, a substituted mercapto group at the 2-position, and an aryl group at the 4-position. Changes in the substituents or their positions generally inhibited the reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.